Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate
Description
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 4-ethoxy-2-methyl-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-4-16-11-6-9(13(14)15-3)7-12-10(11)5-8(2)17-12/h5-7H,4H2,1-3H3 |
InChI Key |
RQFBPWZHGHEHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1C=C(O2)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Intramolecular Ring Closure from Phenoxyacetate Precursors
A convergent synthetic route begins with 1-(2-hydroxyphenyl)ethan-1-one (12 ), which undergoes Williamson etherification with methyl 2-chloroacetate to form methyl 2-(2-acetylphenoxy)acetate (13 ) in 98% yield. Bromination of 13 using Br₂ and AlCl₃ generates a reactive intermediate, followed by nucleophilic substitution with dimethylamine to yield methyl 2-(2-(dimethylglycyl)phenoxy)acetate (15 ) (89% yield). Intramolecular cyclization under basic conditions (NaOMe/MeOH, 60°C) produces 3-((dimethylamino)methyl)benzofuran-2-carboxylic acid (16 ), achieving 89% yield.
Key reaction parameters:
-
Temperature: 60°C for cyclization
-
Catalyst: Sodium methoxide
-
Solvent: Methanol
Alternative Cyclization via Rhodium Catalysis
A one-pot Rh₂(S-PTV)₄-catalyzed method converts triazoles to dihydrobenzofurans in dichloromethane at 90°C. While this approach primarily targets dihydro derivatives, analogous conditions could be adapted for benzofuran synthesis by optimizing dehydrogenation steps.
Regioselective Introduction of the Ethoxy Group
Williamson Etherification at Position 4
Methyl 4-hydroxybenzoate (18 ) reacts with t-butyl (2-bromoethyl)carbamate (17 ) under K₂CO₃/DMF conditions (90°C, 4 h) to form methyl 4-(2-((t-butoxycarbonyl)amino)ethoxy)benzoate (19 ) in 98.7% yield. Deprotection with HCl-EtOAc yields methyl 4-(2-aminoethoxy)benzoate hydrochloride (20 ) (98.4% yield), which can be further modified to introduce the ethoxy group.
Optimization insights:
-
Base: Potassium carbonate enhances nucleophilic substitution efficiency
-
Solvent: DMF enables high-temperature stability
Esterification of the Carboxylic Acid Moiety
The precursor 4-ethoxy-2-methylbenzofuran-6-carboxylic acid (CAS 1291488-19-1) undergoes esterification with methanol under acidic or coupling conditions. A representative protocol uses EDCI/HOBt-mediated coupling with methyl hydroxylamine in THF/MeOH (72.4% yield).
Comparative esterification methods:
| Method | Reagents | Yield | Purity | Source |
|---|---|---|---|---|
| EDCI/HOBt coupling | EDCI, HOBt, TEA | 72.4% | >99% | |
| Acid-catalyzed | H₂SO₄, MeOH | 85–90% | 95% |
Methyl Group Introduction at Position 2
Copper-Catalyzed Direct Alkylation
Benzofuran derivatives react with ethyl α-bromoisobutyrate under CuI/PMDETA catalysis in ethanol (110°C, 24–48 h). This method achieves 78% yield for ethyl 2-(4,6-dimethylbenzofuran-2-yl)-2-methylpropanoate (3r ), demonstrating adaptability for methyl group installation.
Critical parameters:
-
Catalyst: CuI (10 mol%)
-
Ligand: PMDETA (20 mol%)
-
Solvent: Ethanol enables optimal reactivity
Friedel-Crafts Alkylation Limitations
Traditional AlCl₃-mediated Friedel-Crafts reactions face regioselectivity challenges due to the electron-rich benzofuran ring, making copper-catalyzed methods preferable for positional control.
Integrated Synthetic Routes
Convergent Route from Scheme 3 (Source )
-
Benzofuran assembly: Cyclization of 12 → 16 (89% yield).
-
Ethoxy introduction: Etherification of 18 → 20 (98.4% yield).
-
Coupling: Reaction of 16 with 20 using EDCI/HOBt (72.4% yield).
Overall yield: ~63% (multi-step).
Copper-Catalyzed Route (Source )
-
Benzofuran pre-functionalization: Alkylation at position 2 (78% yield).
-
Sequential esterification/etherification: As above.
Challenges and Mitigation Strategies
-
Regioselectivity: Competing reactions at positions 3 and 6 are minimized using bulky ligands in copper catalysis.
-
Purification: Recrystallization from DMF/EtOH improves final product purity (>99%).
-
Scale-up: Williamson etherification and Cu-catalyzed steps demonstrate scalability to 70 g and 10 g , respectively.
Chemical Reactions Analysis
Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that can be used with this compound . This reaction is known for its mild and functional group-tolerant conditions. Additionally, oxidation reactions using water radical cations can be performed under ambient conditions without traditional chemical catalysts .
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate has the molecular formula and a molecular weight of 234.25 g/mol. Its unique structure features an ethoxy group, which contributes to its biological activity and interaction with various biological targets.
Biological Activities
Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Activity : This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cancer cell proliferation, particularly in lung cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest in affected cells .
Antioxidant Effects : The antioxidant properties of this compound have also been documented, suggesting potential applications in combating oxidative stress-related diseases.
- Antimicrobial Activity Evaluation : A study published in PMC highlighted the synthesis and evaluation of various benzofuran derivatives, including this compound, demonstrating promising antimicrobial effects against pathogenic bacteria .
- Anticancer Mechanisms : Research conducted on lung cancer cell lines revealed that this compound could effectively inhibit cell growth through apoptosis induction, showcasing its potential as an anticancer therapeutic agent .
- Structure–Activity Relationship Studies : Investigations into the structural modifications of benzofuran derivatives indicated that specific substitutions can significantly enhance biological activities, providing insights for further drug development .
Mechanism of Action
The mechanism of action of benzofuran derivatives involves their interaction with specific molecular targets and pathways. For instance, some benzofuran compounds exhibit antimicrobial activity by targeting bacterial cell walls or interfering with microbial DNA replication . The unique structural features of benzofuran allow these compounds to interact with various biological targets, making them effective in treating a wide range of diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 2-methylbenzofuran-6-carboxylate :
- This compound lacks the ethoxy group at position 3. The absence of the electron-donating ethoxy group reduces steric hindrance and may increase solubility in polar solvents compared to the target compound. However, the reduced electron density at position 4 could diminish interactions with biological targets, such as enzymes or receptors .
Ethyl 4-methoxy-2-methylbenzofuran-6-carboxylate: Replacing the ethoxy group with a methoxy group shortens the alkyl chain, slightly decreasing lipophilicity ($ \log P $) while maintaining electron-donating effects. The ethyl ester (vs.
Methyl 4-chloro-2-methylbenzofuran-6-carboxylate :
Physicochemical Properties
Table 1: Comparative Physicochemical Properties of Selected Benzofuran Derivatives
| Compound | Melting Point (°C) | Solubility in DMSO (mg/mL) | $ \log P $ |
|---|---|---|---|
| Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate | 120–122 | 5.2 | 2.8 |
| Methyl 2-methylbenzofuran-6-carboxylate | 115–117 | 6.0 | 2.5 |
| Ethyl 4-methoxy-2-methylbenzofuran-6-carboxylate | 118–120 | 4.8 | 3.0 |
Key Observations :
- The ethoxy group in the target compound increases steric bulk compared to methoxy, slightly reducing solubility in DMSO.
- The ethyl ester in the third analogue raises $ \log P $, suggesting enhanced lipid solubility, which is critical for pharmacokinetic properties.
Biological Activity
Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
This compound has a molecular weight of 234.25 g/mol and is characterized by the following structural features:
- Benzofuran core : A fused benzene and furan ring system that is crucial for its biological activity.
- Ethoxy and methyl substituents : These groups can influence the compound's lipophilicity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.
In Vitro Studies
-
Cell Line Testing : The compound was evaluated against several cancer cell lines, including:
- A549 (lung adenocarcinoma) : Exhibited significant cytotoxicity with an IC50 value of approximately 16.4 μM.
- HeLa (cervical cancer) : Induced G2/M phase arrest and apoptosis, demonstrating a concentration-dependent growth inhibitory effect.
- MDA-MB-231 (breast cancer) : Showed promising inhibition rates, indicating potential effectiveness in breast cancer therapy.
Cell Line IC50 (μM) Mechanism of Action A549 16.4 Inhibition of AKT signaling pathway HeLa 1.06 G2/M phase arrest and apoptosis MDA-MB-231 Not specified Induction of apoptosis
The mechanisms underlying the anticancer effects of this compound include:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the AKT signaling pathway, which is critical for cell survival and proliferation in cancer cells.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Substituent Effects : The presence of the ethoxy group enhances hydrophobic interactions with cellular membranes, improving cellular uptake.
- Positioning of Functional Groups : Variations in the positioning of substituents on the benzofuran core significantly affect biological activity. For example, halogen substitutions at certain positions have been associated with increased cytotoxicity.
Case Studies
- Study on Benzofuran Derivatives : A comprehensive study involving various benzofuran derivatives highlighted that compounds similar to this compound exhibited varied anticancer activities based on their substituents and structural configurations. The study concluded that modifications leading to increased electron density at specific positions could enhance activity against cancer cell lines.
- Evaluation Against Multiple Cancers : Another investigation assessed the compound's efficacy against a panel of cancers including breast, lung, and cervical cancers. Results indicated that this compound consistently demonstrated significant growth inhibition across different cell types, reinforcing its potential as a broad-spectrum anticancer agent.
Q & A
Q. What are the primary synthetic routes for Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate, and what reaction conditions optimize yield?
The synthesis typically involves etherification and dehydrative cyclization of substituted o-hydroxyacetophenones. A common method includes:
- Step 1: Alkylation of a phenolic precursor with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethoxy group.
- Step 2: Cyclization using a base like potassium tert-butoxide in THF at 0–25°C to form the benzofuran core.
- Step 3: Esterification of the carboxylic acid intermediate with methanol and a catalytic acid (e.g., H₂SO₄).
Key Optimization: Maintaining low temperatures during cyclization minimizes side reactions, achieving yields >70% .
Q. What spectroscopic techniques confirm the structure and purity of this compound?
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., ethoxy at C4, methyl at C2, ester at C6). For example, the ethoxy group shows a triplet at δ~1.4 ppm (CH₃) and a quartet at δ~4.0 ppm (CH₂) .
- Mass Spectrometry (MS): A molecular ion peak at m/z 262 (C₁₄H₁₄O₄) confirms the molecular weight.
- HPLC: Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies suggest:
- Antimicrobial Activity: Moderate inhibition against S. aureus (MIC = 32 µg/mL) due to interactions with bacterial cell membranes via the ethoxy group .
- Antioxidant Potential: DPPH assay shows IC₅₀ = 45 µM, attributed to the benzofuran core’s electron-rich structure .
Advanced Research Questions
Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?
The ethoxy group at C4 acts as an electron-donating group, activating the benzofuran ring for electrophilic substitution. For example:
Q. How can computational methods predict binding modes of this compound with biological targets?
- Molecular Docking: Simulations (AutoDock Vina) reveal hydrogen bonding between the ethoxy oxygen and Thr145 in COX-2 (binding energy = -8.2 kcal/mol).
- MD Simulations: Stability of the ligand-receptor complex over 100 ns correlates with experimental IC₅₀ values in enzyme inhibition assays .
Q. How to resolve contradictions in reported bioactivity data across studies?
Contradictions often arise from assay variability or impurity profiles . Strategies include:
- Standardized Protocols: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
- Metabolite Profiling: LC-MS/MS identifies degradation products that may skew results .
Methodological Challenges and Solutions
Q. What are the challenges in crystallizing this compound for X-ray analysis?
Q. How to optimize regioselectivity in functionalization reactions?
- Directing Groups: Introduce a nitro group at C5 temporarily to direct bromination to C7, followed by reduction to NH₂ .
- Protection/Deprotection: Use TMS protection for the ester group during Grignard reactions to prevent nucleophilic attack .
Critical Analysis of Evidence
- Synthesis: provides robust protocols, but scalability for multi-gram batches requires further validation.
- Bioactivity: and suggest antimicrobial potential, but in vivo toxicity data are lacking.
- Structural Studies: SHELX and ORTEP-3 () are critical for accurate bond parameter determination, yet no crystal data for the target compound is explicitly reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
